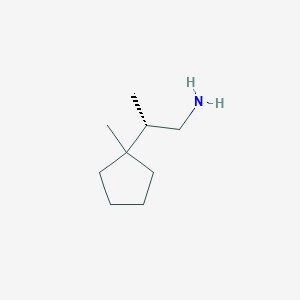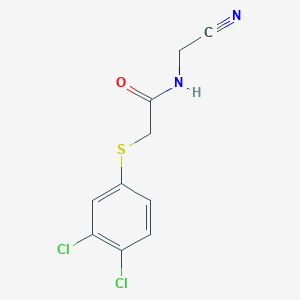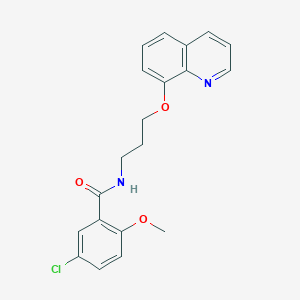![molecular formula C14H20FN3O2 B2705195 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2380077-35-8](/img/structure/B2705195.png)
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, also known as FLI-06, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields, including cancer treatment and stem cell research.
科学研究应用
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one has been found to have potential applications in various scientific research fields. One of the most promising areas of research is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the Wnt signaling pathway, which is involved in the development and progression of various types of cancer.
In addition, this compound has also been found to have applications in stem cell research. It has been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and muscle cells, which could have significant implications for regenerative medicine.
作用机制
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one works by inhibiting the activity of a protein called tankyrase, which is involved in the regulation of the Wnt signaling pathway. This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation has been linked to the development of various types of cancer.
By inhibiting tankyrase, this compound can block the activity of the Wnt signaling pathway, which in turn can inhibit the growth of cancer cells and promote the differentiation of stem cells into specific cell types.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and promote stem cell differentiation, it has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one for lab experiments is its specificity for tankyrase. This allows researchers to target the Wnt signaling pathway without affecting other cellular processes. Additionally, this compound has been found to be stable and soluble in water, which makes it easier to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. For example, it has been found to be toxic at high concentrations, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one. One area of interest is the development of more potent and selective tankyrase inhibitors that could have even greater efficacy in cancer treatment and stem cell research.
Another potential direction is the exploration of this compound's anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases, including neurodegenerative disorders and cardiovascular disease.
Overall, this compound is a promising small molecule inhibitor that has the potential to make significant contributions to scientific research in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
合成方法
The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one involves a multi-step process that includes the reaction of 5-fluoropyrimidine-2-carboxylic acid with 4-(2,2-dimethylpropanoyloxy)piperidine-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting compound is then treated with 2,2-dimethylpropanoyl chloride to form the final product, this compound.
属性
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXJQHJOOWLYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

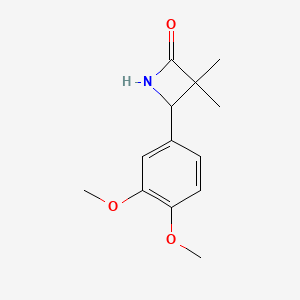
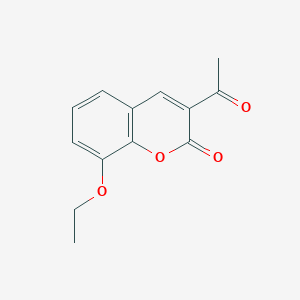
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2705121.png)
![5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2705122.png)
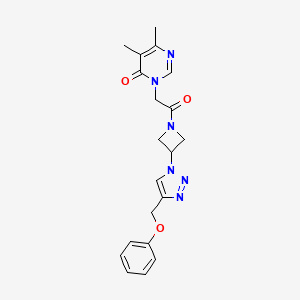
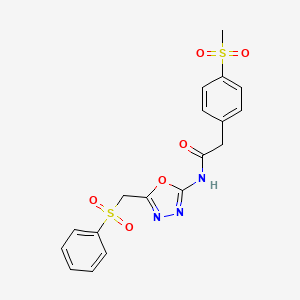

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)
